molecular formula C26H36N2O9 B1192306 Antimycin A3 CAS No. 522-70-3

Antimycin A3

Cat. No. B1192306
CAS RN: 522-70-3
M. Wt: 520.58
InChI Key: PVEVXUMVNWSNIG-PDPGNHKXSA-N
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Description

Antimycin A3 is a secondary metabolite produced by Streptomyces species . It inhibits the mitochondrial electron transport chain complex III and favors reactive oxygen species (ROS) production, impairing mitochondrial depolarization . It also inhibits nitric oxide-mediated apoptosis and modulates cytochrome C release .


Synthesis Analysis

Antimycin A3 has been synthesized using an asymmetric aza-Claisen rearrangement . The stereochemistry at the 2′ position on the acyloxy side chain of Antimycin A3 was established as S-configuration by comparison of the synthetic Antimycin A3 and the natural Antimycin A3 .


Molecular Structure Analysis

The molecular structure of Antimycin A3 has been analyzed using AutoDock software . The software was used for geometry optimization and minimization of energy 3D structure of Antimycin A3 .


Chemical Reactions Analysis

Acylation of 3- (N-formylamino)salicylic acids resulted in transacylation with loss of the formyl moiety . The reaction proceeds through a bis-N-acylated intermediate, which undergoes facile deformylation . This transacylation reaction has been employed for the site-specific functionalization of Antimycin A3 .

Scientific Research Applications

Cancer Research: Inhibitors of Anti-Apoptotic Proteins

Antimycin A3 has been studied for its potential as an inhibitor of anti-apoptotic proteins in cancer cells. Specifically, it has been designed and molecularly docked as an analogue to target Bcl-2, a protein that contributes to breast cancer cell survival . This application is significant as it opens pathways for developing new therapeutic agents that can potentially extend the survival of breast cancer patients by inducing apoptosis in cancer cells.

Microbiology: Antifungal Activity

Historically, Antimycin A3 garnered interest due to its toxicity toward pathogenic fungi. Its role as a potent inhibitor of aerobic respiration makes it a candidate for studying fungal infections and developing antifungal treatments . Understanding its mechanism can lead to advancements in combating fungal diseases.

Aquaculture: Fish Poison

In aquaculture, Antimycin A3 has been used as a piscicide, a chemical substance used to eliminate unwanted fish species from bodies of water . This application is crucial for maintaining ecological balance and managing fish populations in controlled environments.

Biochemistry: Respiratory Chain Studies

Antimycin A3 is a well-known inhibitor of the mitochondrial electron transport chain, specifically at complex III. This property makes it a valuable tool for biochemists studying the intricacies of cellular respiration and energy production . It helps in understanding the fundamental processes that power life at the cellular level.

Synthetic Chemistry: Improved Synthesis Methods

Research into the synthesis of Antimycin A3 has led to improved methods of production, which is essential for its application in various fields. An efficient synthesis process can make the compound more accessible for research and practical applications .

Medical Mycology: Blastomycosis Study

Blastomycin, another name for Antimycin A3, is linked to the study of Blastomycosis, a fungal infection caused by the inhalation of Blastomyces dermatitidis spores. Research into the cell wall antigens of Blastomyces provides rapid diagnostic methods for this infection, although challenges with cross-reactivity exist . This research is pivotal for the early detection and treatment of the disease.

Epidemiology: Disease Distribution and Risk Factors

The study of Blastomycin also encompasses epidemiological research, focusing on the geographic distribution, environmental niche, and risk factors associated with Blastomycosis . This research is vital for public health strategies and prevention efforts against endemic mycoses.

Diagnostic Techniques: Identification and Management

Advancements in the diagnosis of Blastomycosis, facilitated by the study of Blastomycin, have led to the development of new techniques for identifying and managing this infection. This includes culture methods and histopathological identification, which are crucial for accurate diagnosis and effective treatment .

Mechanism of Action

Antimycin A3 inhibits the activity of complex III of the mitochondrial electron transport chain, resulting in inhibition of autophagy and induction of apoptosis in cultured mammalian cells . It also competes with a proapoptic Bak BH3 peptide for binding to recombinant Bcl-2 .

Safety and Hazards

Antimycin A3 is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Future Directions

Antimycin A3 has shown selective cytotoxicity toward cultured A549 human lung epithelial adenocarcinoma cells, in comparison with WI-38 normal human lung fibroblasts . This illustrates one application of the transacylation reaction used in its synthesis . Further efforts to develop therapeutic agents based on the structure of Antimycin A3 could be a promising direction .

properties

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEVXUMVNWSNIG-PDPGNHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037189
Record name Antimycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antimycin A3

CAS RN

116095-17-1, 522-70-3, 58239-09-1
Record name Antimycin A3b
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Record name Antimycin A3
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Record name Antimycin A3
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Record name [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
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Record name ANTIMYCIN A3B
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Record name Purothionin AII
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